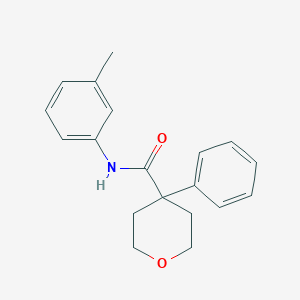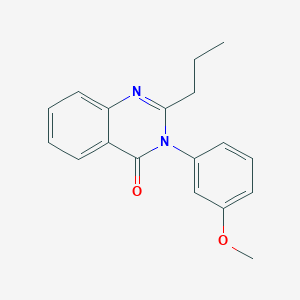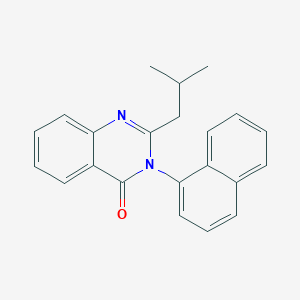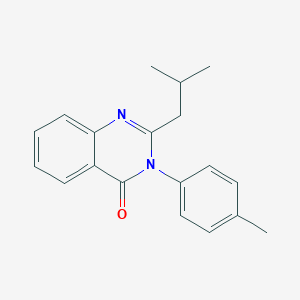
N-(2-methylphenyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-propylpentanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic drug that is used to enhance cognitive function. It is commonly referred to by its trade name, Noopept. Noopept is a synthetic peptide that was developed in Russia in the 1990s. It is structurally similar to piracetam, which is another nootropic drug that is used to improve cognitive function.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood. It is thought to work by increasing the activity of neurotransmitters in the brain, including acetylcholine and glutamate. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to improve learning and memory, increase attention and focus, and enhance mood. Noopept has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Noopept for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively inexpensive compared to other nootropic drugs. However, one limitation of Noopept is that it has a short half-life, which means that it must be administered frequently to maintain its effects.
Orientations Futures
There are a number of future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of Noopept in the treatment of traumatic brain injury. Additionally, there is interest in developing new analogs of Noopept that may have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Noopept involves the reaction of N-(2-methylphenyl)-2-propylpentanamideyl-L-prolylglycine ethyl ester with ethyl chloroformate in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Noopept has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been shown to have neuroprotective effects and to promote the growth of new neurons.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17) |
Clé InChI |
SADLGVPJJBVJCT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)




![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B290245.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)